

Application Notes and Protocols for the Use of ZK824859 in Animal Models

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Compound of Interest

Compound Name: ZK824859

Cat. No.: B15577517

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824859 is a potent and selective, orally available inhibitor of urokinase plasminogen activator (uPA), a serine protease critically involved in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling.[1][2] Its targeted inhibition of uPA makes it a valuable tool for investigating the role of the uPA system in diseases such as autoimmune disorders, cancer, and fibrosis. These application notes provide detailed protocols and data for the use of **ZK824859** in various animal models.

Mechanism of Action

ZK824859 selectively inhibits the enzymatic activity of uPA, thereby preventing the conversion of plasminogen to plasmin. Plasmin is a broad-spectrum protease that degrades extracellular matrix (ECM) components and activates matrix metalloproteinases (MMPs). By blocking this cascade, **ZK824859** can impede cell invasion and migration, processes central to inflammatory cell infiltration, tumor metastasis, and the progression of fibrotic diseases.

The binding of uPA to its receptor, uPAR, initiates a signaling cascade that influences cell adhesion, migration, proliferation, and survival. While **ZK824859** directly targets the enzymatic activity of uPA, this can also indirectly affect these signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of **ZK824859** and other relevant uPA inhibitors.

Table 1: In Vitro Inhibitory Activity of **ZK824859**

Target	Species	IC50 (nM)	Reference
uPA	Human	79	[1] [2]
tPA	Human	1580	[1] [2]
Plasmin	Human	1330	[1] [2]
uPA	Mouse	410	[1]
tPA	Mouse	910	[1]
Plasmin	Mouse	1600	[1]

Table 2: Efficacy of uPA Inhibitors in Animal Models

Compound	Animal Model	Disease	Dosing Regimen	Key Findings	Reference
ZK824859	Chronic Mouse EAE (SJL mice)	Multiple Sclerosis	50 mg/kg, b.i.d., for 25 days	Complete prevention of disease development.	[1]
Upamostat (WX-671)	Cholangiocarcinoma PDX	Cancer	Not specified	Significant decrease in tumor volume.	[3]
IPR-803	Murine Breast Cancer Metastasis Model	Cancer	200 mg/kg, 3 times a week for 5 weeks, oral gavage	Impaired metastasis to the lungs.	[4]
TM5275	TNBS-induced Intestinal Fibrosis (mice)	Fibrosis	50 mg/kg, oral administration	Decreased collagen accumulation and attenuated fibrogenesis.	[5]
Anti-human uPA Antibodies	Human Squamous Carcinoma (HEp3) Xenograft (nude mice)	Cancer	150-3000 inhibitory units/mouse/day, s.c.	Absence of local invasion.	[2]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol is for the use of **ZK824859** in a chronic relapsing-remitting EAE model in SJL mice, a common model for multiple sclerosis.

Materials:

- Female SJL mice (8-10 weeks old)
- **ZK824859** hydrochloride
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
- PLP 139-151 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (optional, to increase disease severity)
- Standard animal handling and injection equipment

Protocol:

- EAE Induction:
 - Prepare an emulsion of PLP 139-151 in CFA.
 - Immunize female SJL mice (8-10 weeks old) subcutaneously with the emulsion at two to four sites on the back.[6]
 - If using, administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.[7]
- Preparation of **ZK824859** Formulation:
 - Prepare a stock solution of **ZK824859** in DMSO.
 - To prepare the final formulation, add the DMSO stock solution to PEG300 and mix. Then add Tween-80 and mix, followed by the addition of saline to reach the final desired concentration. A clear solution should be obtained.[1]

- Drug Administration:
 - Begin administration of **ZK824859** or vehicle control on the day of immunization or at the first signs of disease.
 - Administer **ZK824859** orally (e.g., by gavage) at a dose of 10, 25, or 50 mg/kg, twice daily (b.i.d.).[\[1\]](#)
- Monitoring and Evaluation:
 - Monitor mice daily for clinical signs of EAE using a standard scoring system (0-5 scale).[\[6\]](#)
 - Record body weight daily.
 - At the end of the study, tissues (e.g., spinal cord) can be collected for histological analysis of inflammation and demyelination.

Cancer Xenograft Model (General Protocol)

This is a general protocol for evaluating a uPA inhibitor like **ZK824859** in a subcutaneous cancer xenograft model. This protocol can be adapted for various cancer cell lines.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line known to express uPA (e.g., human pancreatic, breast, or squamous carcinoma cells)[\[2\]](#)[\[8\]](#)
- **ZK824859** hydrochloride
- Appropriate vehicle for **ZK824859**
- Matrigel (optional)
- Calipers for tumor measurement

Protocol:

- Cell Culture and Implantation:
 - Culture cancer cells under standard conditions.
 - Harvest and resuspend cells in sterile PBS or culture medium, with or without Matrigel.
 - Inject a defined number of cells (e.g., 1×10^6) subcutaneously into the flank of each mouse.
- Drug Preparation and Administration:
 - Prepare the **ZK824859** formulation. The choice of vehicle will depend on the physicochemical properties of the compound and the route of administration.
 - Once tumors are established and have reached a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
 - Administer **ZK824859** or vehicle control according to the desired schedule (e.g., daily, orally or intraperitoneally).
- Tumor Growth Monitoring:
 - Measure tumor dimensions with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Monitor the body weight and general health of the mice.
- Endpoint Analysis:
 - At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
 - Excise the tumors and weigh them.
 - Tumor tissue can be processed for histological analysis, immunohistochemistry (e.g., for proliferation and apoptosis markers), or molecular analysis.

Bleomycin-Induced Pulmonary Fibrosis Model

This protocol describes a model for inducing lung fibrosis in mice to evaluate the anti-fibrotic potential of uPA inhibitors.

Materials:

- C57BL/6 mice (8-10 weeks old)
- Bleomycin sulfate
- **ZK824859** hydrochloride
- Appropriate vehicle for **ZK824859**
- Equipment for intratracheal instillation

Protocol:

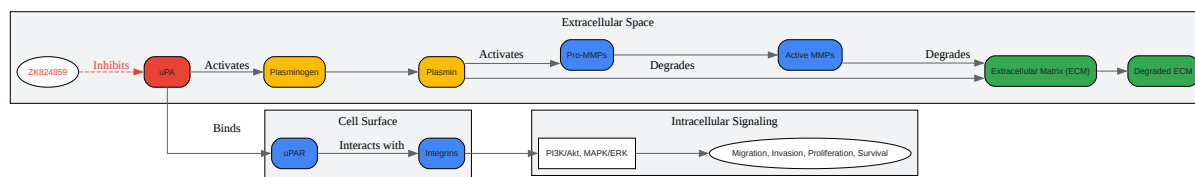
- Induction of Pulmonary Fibrosis:
 - Anesthetize mice.
 - Administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg) in sterile saline. Control mice receive saline only.
- Drug Administration:
 - Initiate treatment with **ZK824859** or vehicle at a specified time point after bleomycin administration (e.g., day 7, once the inflammatory phase has subsided).[9]
 - Administer the compound daily via the desired route (e.g., oral gavage).
- Evaluation of Fibrosis:
 - Euthanize mice at a predetermined endpoint (e.g., day 21 or 28).
 - Harvest the lungs.

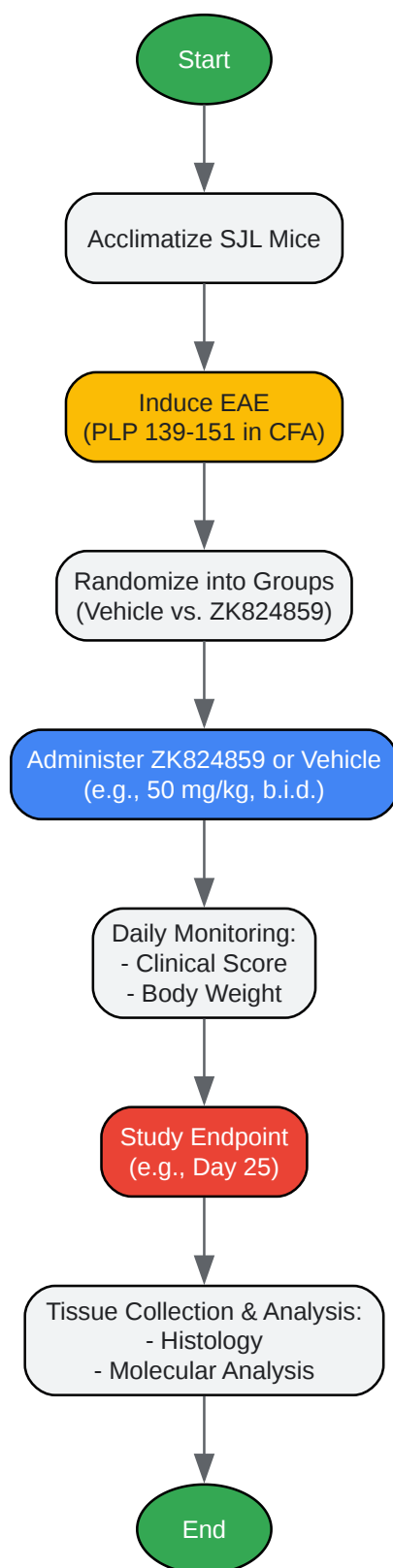
- Assess the extent of fibrosis through:
 - Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition.
 - Hydroxyproline Assay: Quantify the total lung collagen content.
 - Quantitative PCR: Analyze the expression of fibrotic markers (e.g., collagen I, α -SMA).

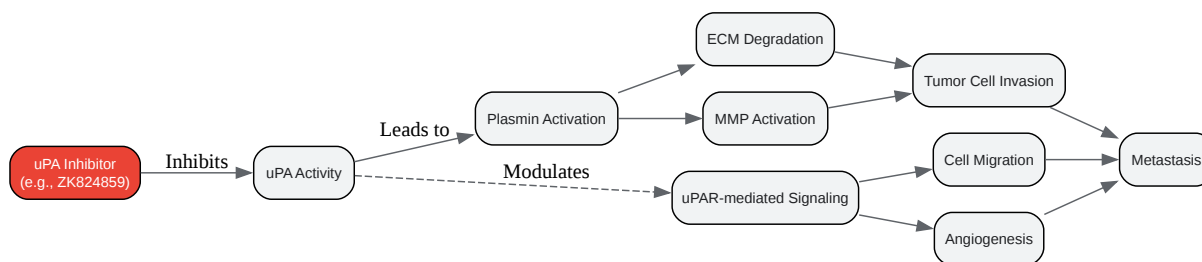
Signaling Pathways and Experimental Workflows

uPA Signaling Pathway

The following diagram illustrates the central role of the uPA/uPAR system in mediating extracellular matrix degradation and cell signaling. **ZK824859** acts by directly inhibiting the proteolytic activity of uPA.







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